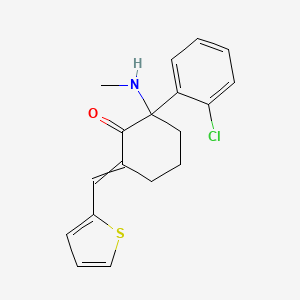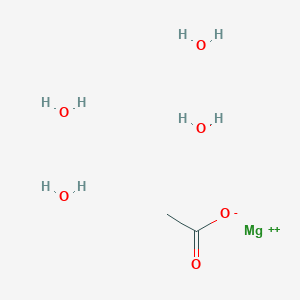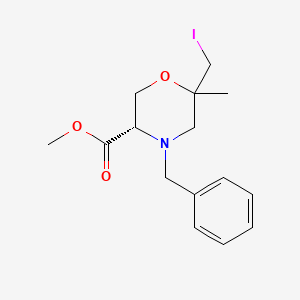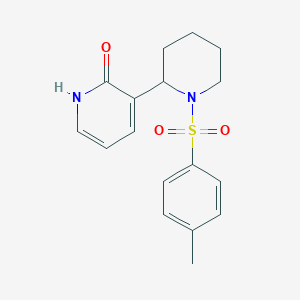
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a pyridinone moiety, and a tosyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction using tosyl chloride and a base such as pyridine.
Formation of the Pyridinone Moiety: The pyridinone moiety can be introduced through a condensation reaction involving a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyridinone rings.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tosyl group.
Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.
科学的研究の応用
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of piperidine and pyridinone derivatives with biological targets.
作用機序
The mechanism of action of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, while the piperidine and pyridinone rings can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one: Features a tosyl group, piperidine ring, and pyridinone moiety.
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-thione: Similar structure but with a thione group instead of a pyridinone.
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-imine: Similar structure but with an imine group instead of a pyridinone.
Uniqueness
This compound is unique due to the presence of both a tosyl group and a pyridinone moiety, which can confer specific reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-13-7-9-14(10-8-13)23(21,22)19-12-3-2-6-16(19)15-5-4-11-18-17(15)20/h4-5,7-11,16H,2-3,6,12H2,1H3,(H,18,20) |
InChIキー |
FSINIDNYKJFPRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)
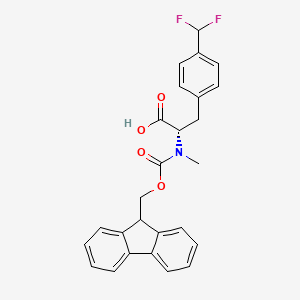



![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
